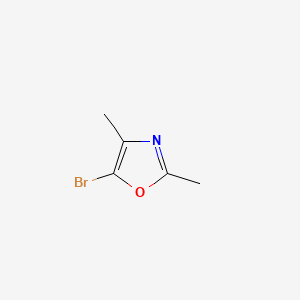
5-Bromo-2,4-dimethyl-oxazole
Übersicht
Beschreibung
5-Bromo-2,4-dimethyl-oxazole is a chemical compound with the molecular formula C5H6BrNO . It contains a total of 14 bonds, including 8 non-H bonds, 5 multiple bonds, 5 aromatic bonds, 1 five-membered ring, and 1 Oxazole .
Synthesis Analysis
The synthesis of this compound has been achieved by flash-vacuum pyrolysis of 2-acetyl-4-bromo-3-methylisoxazol-5 (2H)-one . Other synthetic routes to oxazoles, including metal-free methods, have been extensively reviewed .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom .Physical And Chemical Properties Analysis
This compound is a yellow liquid at room temperature . Its molecular weight is 176.01 .Wissenschaftliche Forschungsanwendungen
5-Bromo-2,4-dimethyl-oxazole has been studied extensively in the past few decades due to its wide range of applications in organic synthesis, medicinal chemistry, and materials science. In organic synthesis, this compound is used as a starting material for the synthesis of various heterocyclic compounds, such as oxazoles, thiazoles, and pyridines. In medicinal chemistry, this compound is used as an intermediate for the synthesis of various drugs, such as anti-inflammatory agents, antimicrobial agents, and anticancer agents. In materials science, this compound is used as a precursor for the synthesis of various polymers, such as polyurethanes and polyimides.
Wirkmechanismus
Target of Action
Oxazole derivatives are known to interact with various enzymes and receptors via numerous non-covalent interactions .
Mode of Action
It is synthesized by the reaction of acetone with acetic anhydride . The bromination of 2,4-dimethyloxazole also results in the formation of this compound .
Biochemical Pathways
Oxazole derivatives are known to bind to biological systems such as various enzymes and receptors .
Result of Action
Oxazole derivatives have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-Bromo-2,4-dimethyl-oxazole in laboratory experiments is its high yield and low cost. In addition, it is relatively easy to synthesize, making it an ideal starting material for the synthesis of various heterocyclic compounds. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very stable and may degrade over time. In addition, it is toxic and can be hazardous to handle.
Zukünftige Richtungen
Despite its wide range of applications, there is still much to be learned about 5-Bromo-2,4-dimethyl-oxazole. Future research should focus on further exploring the biochemical and physiological effects of this compound and its potential applications in medicine and materials science. In addition, further research should be conducted to better understand the mechanism of action of this compound and its potential interactions with other molecules. Finally, further research should be conducted to develop more efficient and cost-effective methods for the synthesis of this compound.
Synthesemethoden
The synthesis of 5-Bromo-2,4-dimethyl-oxazole can be achieved through several methods. One of the most common methods is the reaction of 2,4-dimethyl-5-bromo-oxazole with a base, such as sodium hydroxide, in an aqueous solution. This reaction produces this compound in high yields. Another method involves the reaction of 2,4-dimethyl-5-bromo-oxazole with an alkyl halide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This method also produces this compound in high yields.
Biochemische Analyse
Cellular Effects
Oxazoles have been found to have a wide range of effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that oxazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of oxazoles can change over time, depending on factors such as the stability of the compound, its degradation over time, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of different dosages of 5-Bromo-2,4-dimethyl-oxazole in animal models are not well studied. It is known that the effects of oxazoles can vary with dosage, with potential threshold effects observed in some studies, as well as possible toxic or adverse effects at high doses .
Metabolic Pathways
Oxazoles are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well studied. Oxazoles are known to interact with various transporters and binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Oxazoles are known to be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
5-bromo-2,4-dimethyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO/c1-3-5(6)8-4(2)7-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCANAGBSFRNQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696181 | |
| Record name | 5-Bromo-2,4-dimethyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187399-73-1 | |
| Record name | 5-Bromo-2,4-dimethyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2,4-dimethyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B598990.png)






![N-Spiro[5.5]undec-3-yl-guanidine](/img/structure/B599003.png)


![9-bromo-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B599007.png)

